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molecular formula C10H12N2O2 B8730100 Methyl 5-aminoindoline-2-carboxylate

Methyl 5-aminoindoline-2-carboxylate

Cat. No. B8730100
M. Wt: 192.21 g/mol
InChI Key: IVNLMTGEMBGSHB-UHFFFAOYSA-N
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Patent
US06387896B1

Procedure details

A stirred solution of the product from Step 1 (8.81 g, 0.0431 mol), under nitrogen, is treated with magnesium turnings (3.3 g) and kept for about 10 min when the solution became cloudy and an exothermic reaction began. It is stirred for an additional 5 min (23-24° C.), cooled to 6-7° C. in a water bath and kept for 5.5 h. This mixture is kept at 8° C. for 18 h, acidified to pH 3 with ice cold 6N HCl, neutralized with saturated NaHCO3, and extracted with EtOAc. The extracts are washed with water, dried (Na2SO4) and concentrated in vacuo to give 7.39 g of the titled product: MS (ES) m/z 193 (M+H+), 215 (17+Na+); 1H NMR (300 MHz, CDCl3); δ3.28 (m, 2H), 3.52 (broad s, 3H), 374 (s, 3H), 4.33 (q, 1H), 6.46 (m, 1H), 6.56 (m, 2H).
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([O:13][CH2:14]C)=[O:12])=[CH:5]2.[Mg].C([O-])(O)=O.[Na+]>>[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]([C:11]([O:13][CH3:14])=[O:12])[CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
8.81 g
Type
reactant
Smiles
NC=1C=C2C=C(NC2=CC1)C(=O)OCC
Name
Quantity
3.3 g
Type
reactant
Smiles
[Mg]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23.5 (± 0.5) °C
Stirring
Type
CUSTOM
Details
It is stirred for an additional 5 min (23-24° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 6-7° C. in a water bath
WAIT
Type
WAIT
Details
kept for 5.5 h
Duration
5.5 h
WAIT
Type
WAIT
Details
This mixture is kept at 8° C. for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C=C2CC(NC2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.39 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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